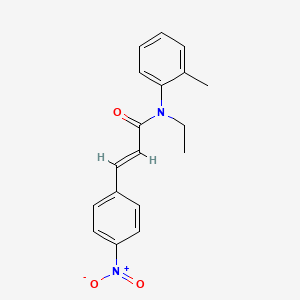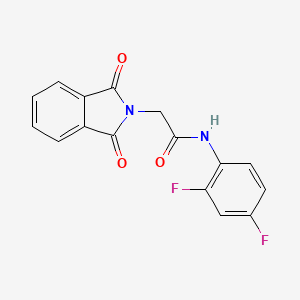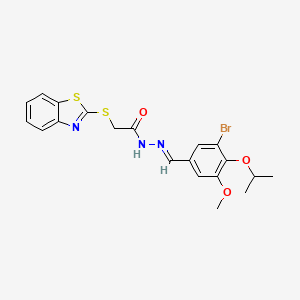![molecular formula C15H14ClFN2O3S2 B5886085 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine binds to the ATP-binding site of BTK, thereby inhibiting its activity. This leads to downstream inhibition of the BCR signaling pathway, including the activation of AKT, ERK, and NF-κB. Inhibition of these pathways results in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cells, as well as inhibit their proliferation and migration. In addition, this compound has been shown to modulate the activity of other immune cells, such as T-cells and natural killer (NK) cells.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine is its specificity for BTK, which reduces the risk of off-target effects. In addition, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its potential to induce resistance in B-cells, which may limit its long-term efficacy.
Future Directions
Future research on 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine could focus on several areas, including combination therapy with other targeted agents or chemotherapy, investigation of resistance mechanisms, and evaluation of its efficacy in other B-cell malignancies. In addition, the development of biomarkers for patient selection and monitoring of treatment response could improve the clinical utility of this compound.
Synthesis Methods
The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine involves several steps, including the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thienyl chloride. This intermediate is then reacted with piperazine to form 1-[(5-chloro-2-thienyl)sulfonyl]piperazine. The final step involves the reaction of 1-[(5-chloro-2-thienyl)sulfonyl]piperazine with 4-fluorobenzoyl chloride to form this compound.
Scientific Research Applications
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in xenograft models of CLL and NHL.
properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S2/c16-13-5-6-14(23-13)24(21,22)19-9-7-18(8-10-19)15(20)11-1-3-12(17)4-2-11/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDVSQXPVMWLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)


![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)
![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)
